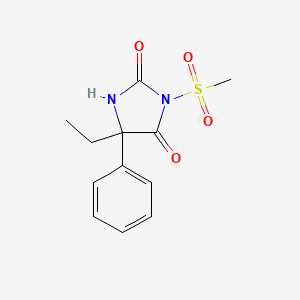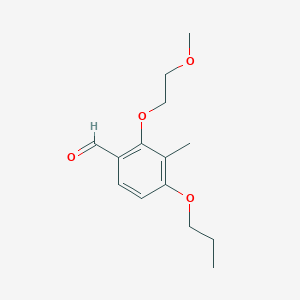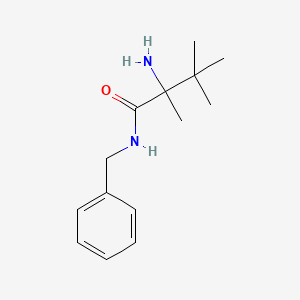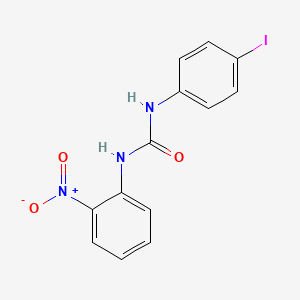
Urea, N-(4-iodophenyl)-N'-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)-: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an iodophenyl group and a nitrophenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoaniline with 2-nitroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitrophenyl group is further oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenylureas with various functional groups.
Reduction: Formation of N-(4-aminophenyl)-N’-(2-nitrophenyl)urea.
Oxidation: Formation of nitroso or nitro derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The presence of the iodophenyl and nitrophenyl groups allows for the investigation of enzyme-substrate interactions and the study of cellular processes.
Medicine
In medicine, Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- involves its interaction with specific molecular targets. The iodophenyl group can form halogen bonds with target molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(4-bromophenyl)-N’-(2-nitrophenyl)-: Similar structure but with a bromine atom instead of iodine.
Urea, N-(4-chlorophenyl)-N’-(2-nitrophenyl)-: Similar structure but with a chlorine atom instead of iodine.
Urea, N-(4-fluorophenyl)-N’-(2-nitrophenyl)-: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Urea, N-(4-iodophenyl)-N’-(2-nitrophenyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding and different electronic properties, making this compound particularly valuable in specific applications.
Propriétés
Numéro CAS |
576171-91-0 |
|---|---|
Formule moléculaire |
C13H10IN3O3 |
Poids moléculaire |
383.14 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C13H10IN3O3/c14-9-5-7-10(8-6-9)15-13(18)16-11-3-1-2-4-12(11)17(19)20/h1-8H,(H2,15,16,18) |
Clé InChI |
FEDVACPSMJLWCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


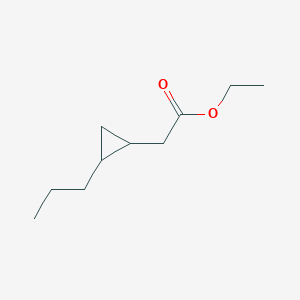
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
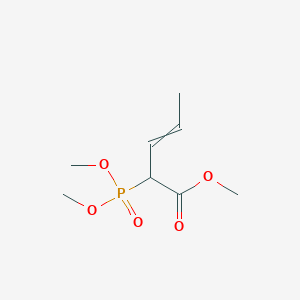
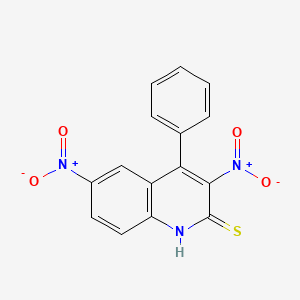

![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)



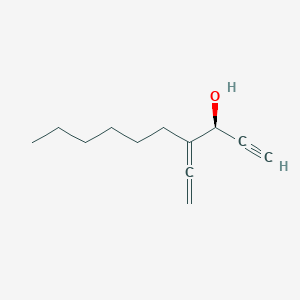
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
